![molecular formula C19H12N4S2 B14194623 N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 920519-98-8](/img/structure/B14194623.png)
N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine is a complex organic compound that features a benzothiazole moiety linked to a thienopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by the cyclization of thioamide or carbon dioxide to construct the thienopyrimidine core . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, often using halogens or nitro groups as substituents.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it inhibits the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacteria. In cancer research, the compound targets various signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine can be compared with other benzothiazole and thienopyrimidine derivatives:
Benzothiazole derivatives: These compounds, such as N-(1,3-Benzothiazol-2-yl)-4-nitrobenzenesulfonamide, exhibit similar biological activities but differ in their specific molecular targets and potency.
Thienopyrimidine derivatives: Compounds like 2,4-disubstituted thiazoles share structural similarities but may have different pharmacological profiles and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
920519-98-8 |
|---|---|
Molecular Formula |
C19H12N4S2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H12N4S2/c1-2-4-16-14(3-1)23-19(25-16)12-5-7-13(8-6-12)22-18-17-15(9-10-24-17)20-11-21-18/h1-11H,(H,20,21,22) |
InChI Key |
ZCGDFAQAYLXLJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC=NC5=C4SC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


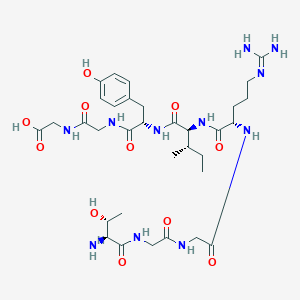
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)
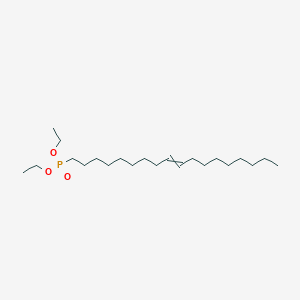

![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)
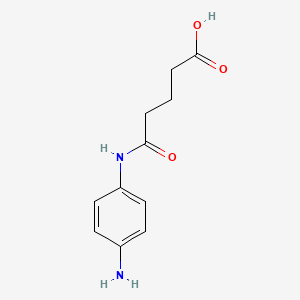

![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
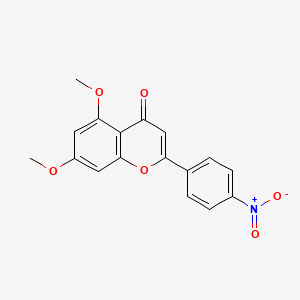
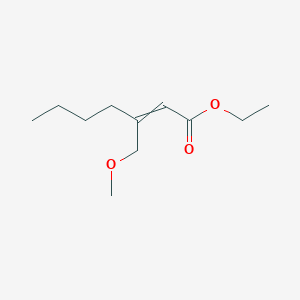
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)

![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)

